molecular formula C24H18N2O B14118841 4,4'-(Dibenzofuran-2,8-diyl) dianiline

4,4'-(Dibenzofuran-2,8-diyl) dianiline

Katalognummer: B14118841
Molekulargewicht: 350.4 g/mol
InChI-Schlüssel: REAGXULQJRHTNR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,4’-(Dibenzofuran-2,8-diyl) dianiline is an organic compound with the molecular formula C24H18N2O. It is characterized by the presence of a dibenzofuran core linked to two aniline groups at the 2 and 8 positions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-(Dibenzofuran-2,8-diyl) dianiline typically involves the reaction of dibenzofuran with aniline under specific conditions. One common method involves the use of a palladium-catalyzed amination reaction, where dibenzofuran is reacted with aniline in the presence of a palladium catalyst and a base. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of 4,4’-(Dibenzofuran-2,8-diyl) dianiline may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

4,4’-(Dibenzofuran-2,8-diyl) dianiline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinone derivatives, reduced amines, and substituted aromatic compounds .

Wissenschaftliche Forschungsanwendungen

4,4’-(Dibenzofuran-2,8-diyl) dianiline has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe in biological imaging.

    Medicine: Explored for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of advanced materials and polymers.

Wirkmechanismus

The mechanism of action of 4,4’-(Dibenzofuran-2,8-diyl) dianiline involves its interaction with specific molecular targets and pathways. The compound can bind to certain proteins and enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4,4’-(Dibenzofuran-2,8-diyl) dianiline is unique due to its dibenzofuran core, which imparts specific chemical properties and reactivity. This uniqueness makes it valuable for applications that require specific interactions and stability .

Eigenschaften

Molekularformel

C24H18N2O

Molekulargewicht

350.4 g/mol

IUPAC-Name

4-[8-(4-aminophenyl)dibenzofuran-2-yl]aniline

InChI

InChI=1S/C24H18N2O/c25-19-7-1-15(2-8-19)17-5-11-23-21(13-17)22-14-18(6-12-24(22)27-23)16-3-9-20(26)10-4-16/h1-14H,25-26H2

InChI-Schlüssel

REAGXULQJRHTNR-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1C2=CC3=C(C=C2)OC4=C3C=C(C=C4)C5=CC=C(C=C5)N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.